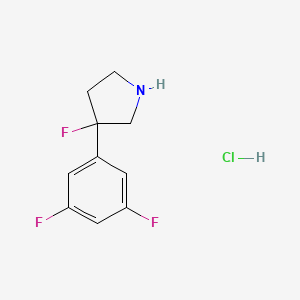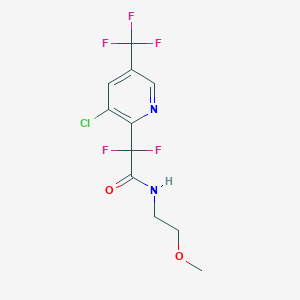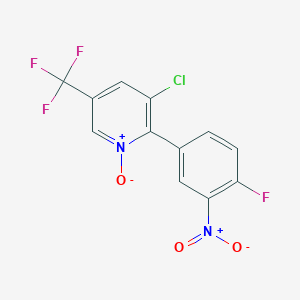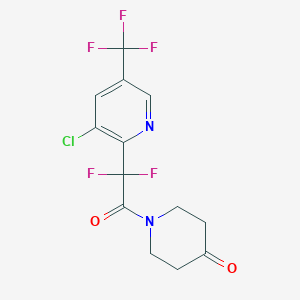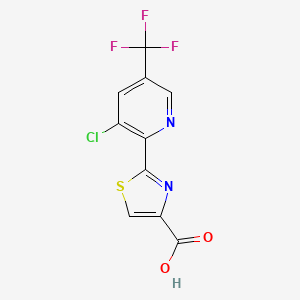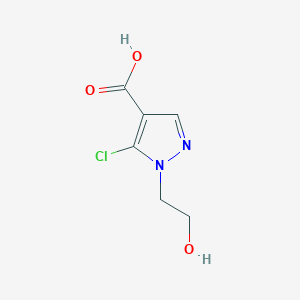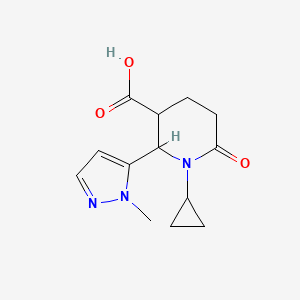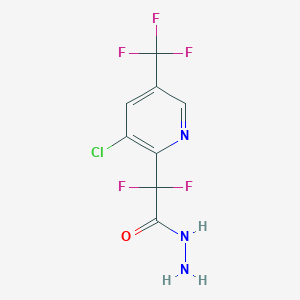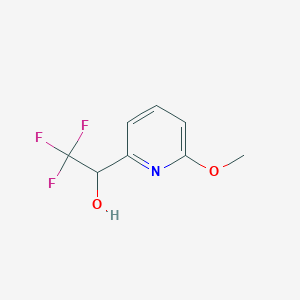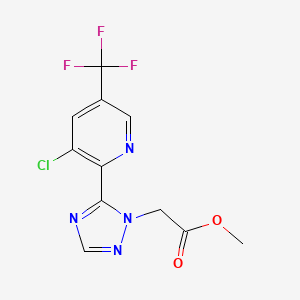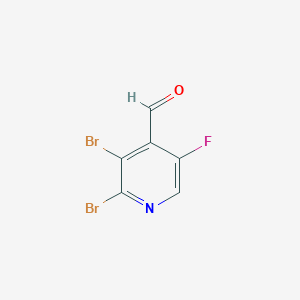
2,3-Dibromo-5-fluoropyridine-4-carbaldehyde
Vue d'ensemble
Description
2,3-Dibromo-5-fluoropyridine-4-carbaldehyde (DBFPC) is a chemical compound with the molecular formula C6H2Br2FNO . It belongs to the class of pyridine derivatives and is used in the synthesis of pharmaceuticals, agrochemicals, and organic compounds.
Synthesis Analysis
DBFPC can be synthesized through various reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Molecular Structure Analysis
The molecular weight of DBFPC is 282.89 . The InChI code for DBFPC is 1S/C6H2Br2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H .Chemical Reactions Analysis
DBFPC can undergo various chemical reactions. For example, it can participate in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
DBFPC is a solid compound . The country of origin for this compound is UA .Applications De Recherche Scientifique
Metallation of π-Deficient Heteroaromatic Compounds
Research into the metallation of π-deficient heteroaromatic compounds, including fluoropyridines, sheds light on the importance of such reactions in synthesizing novel compounds with potential applications in drug development and materials science. Metallation, particularly of 3-fluoropyridine, has been shown to be chemoselective and can lead to the formation of disubstituted pyridines through reaction with electrophiles. This process is crucial for creating compounds with specific functional groups that may have enhanced biological or chemical properties (Marsais & Quéguiner, 1983).
Fluoropyrimidines in Cancer Chemotherapy
Fluoropyrimidines, such as 5-fluorouracil (5-FU), play a critical role in the treatment of various cancers, including colorectal and gastric cancers. The mechanisms of action include inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cytotoxic effects on rapidly dividing cancer cells. The use of 5-FU and its prodrugs, capecitabine, and S-1, demonstrates the importance of fluorinated compounds in therapeutic applications. These compounds' clinical efficacy, mechanisms of resistance, and toxicity profiles are areas of ongoing research, highlighting their significance in the field of oncology (Malet-Martino & Martino, 2002; Maehara, 2003).
Pharmacogenetics and Toxicity Management
The pharmacogenetics of fluoropyrimidine metabolism is critical for personalized medicine, allowing clinicians to predict patient responses to fluoropyrimidine-based chemotherapy. Understanding genetic polymorphisms affecting enzymes like dihydropyrimidine dehydrogenase (DPD) can help tailor treatments to individual patients, minimizing toxicity while maximizing therapeutic efficacy. This area of research underscores the importance of chemical compounds in developing personalized treatment strategies and highlights the ongoing need to understand their metabolism and action mechanisms (Del Re et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3-dibromo-5-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHWTDNJARGUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5-fluoropyridine-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)
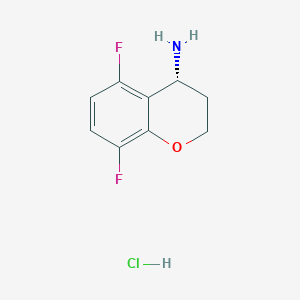
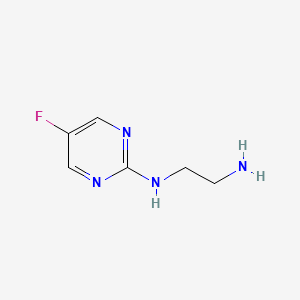
![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)
